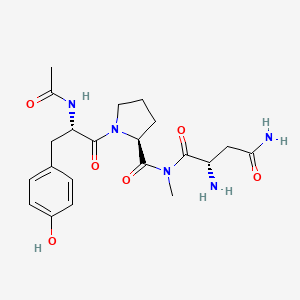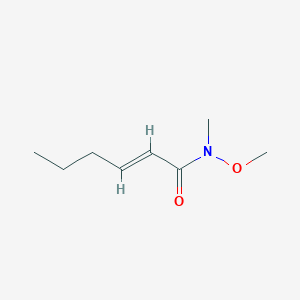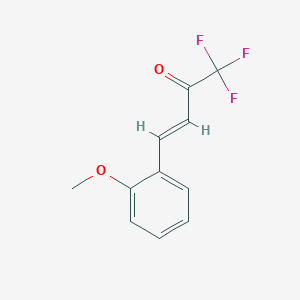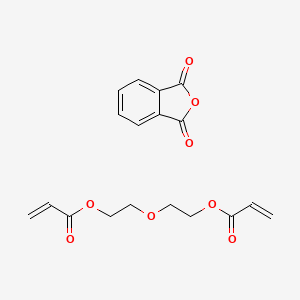
ethyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate is an organic compound known for its unique chemical structure and properties. This compound features a dimethylamino group, a phenyl group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate typically involves the reaction of ethyl acetoacetate with dimethylamine and benzaldehyde. The reaction is carried out under basic conditions, often using sodium ethoxide as a catalyst. The process involves the formation of a β-keto ester intermediate, which undergoes condensation with benzaldehyde to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (E)-3-(dimethylamino)-2-phenylprop-2-enoate: The E-isomer of the compound with similar chemical properties but different spatial arrangement.
Methyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate: A methyl ester analog with slightly different reactivity.
Ethyl (Z)-3-(methylamino)-2-phenylprop-2-enoate: A compound with a methylamino group instead of a dimethylamino group.
Uniqueness
This compound is unique due to its specific Z-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different biological activities and chemical properties compared to its isomers and analogs.
Propiedades
Número CAS |
164790-66-3 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
ethyl (Z)-3-(dimethylamino)-2-phenylprop-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-4-16-13(15)12(10-14(2)3)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/b12-10- |
Clave InChI |
MZCVLVNHENCMRP-BENRWUELSA-N |
SMILES isomérico |
CCOC(=O)/C(=C\N(C)C)/C1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)C(=CN(C)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N''-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14146873.png)

![(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide](/img/structure/B14146889.png)

![4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate](/img/structure/B14146901.png)


![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B14146923.png)

![2,2'-(Propane-2,2-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14146938.png)
![N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14146943.png)
![1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-](/img/structure/B14146948.png)
![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)

